molecular formula C17H18N2O2S B14562503 O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate CAS No. 62237-16-5

O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate

Cat. No.: B14562503
CAS No.: 62237-16-5
M. Wt: 314.4 g/mol
InChI Key: BGQUCFXEWKFSNC-UHFFFAOYSA-N
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Description

O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate is a chemical compound with a complex structure that includes a pyridine ring, a butanoyl group, and a carbamothioate moiety

Properties

CAS No.

62237-16-5

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

O-(pyridin-3-ylmethyl) N-(4-butanoylphenyl)carbamothioate

InChI

InChI=1S/C17H18N2O2S/c1-2-4-16(20)14-6-8-15(9-7-14)19-17(22)21-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)

InChI Key

BGQUCFXEWKFSNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NC(=S)OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butanoylphenyl isothiocyanate with pyridin-3-ylmethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the butanoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • O-(pyridin-2-ylmethyl) N-(4-butanoylphenyl)carbamothioate
  • O-(pyridin-4-ylmethyl) N-(4-butanoylphenyl)carbamothioate

Uniqueness

O-[(Pyridin-3-yl)methyl] (4-butanoylphenyl)carbamothioate is unique due to the specific positioning of the pyridine ring and the butanoyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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